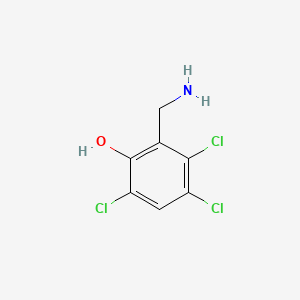

2-(Aminomethyl)-3,4,6-trichlorophenol

Description

Properties

CAS No. |

34646-62-3 |

|---|---|

Molecular Formula |

C7H6Cl3NO |

Molecular Weight |

226.5 g/mol |

IUPAC Name |

2-(aminomethyl)-3,4,6-trichlorophenol |

InChI |

InChI=1S/C7H6Cl3NO/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1,12H,2,11H2 |

InChI Key |

ZKOOKXLPQGZFCQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

2-(Aminomethyl)-3,4,6-trichlorophenol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The presence of chlorine atoms in the molecule enhances its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antibiotics or antiseptics .

2. Synthesis of Sulfonamides

This compound can be utilized in the synthesis of sulfonamides, which are crucial in treating bacterial infections. The synthesis process involves the reaction of this compound with sulfonate esters derived from trichlorophenyl groups. These sulfonamides have shown efficacy as antibacterial agents and are essential in pharmaceutical formulations .

3. Carbonic Anhydrase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of carbonic anhydrases—enzymes that play a vital role in regulating pH and fluid balance in biological systems. This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and epilepsy .

Environmental Applications

1. Biodegradation Studies

The compound is also significant in environmental science for its role in biodegradation studies. Research has demonstrated that certain bacterial strains can utilize this compound as a carbon source, leading to its degradation. This property is crucial for bioremediation efforts aimed at cleaning up contaminated environments where chlorinated phenols are prevalent .

2. Water Treatment Processes

In wastewater treatment, this compound has been investigated for its degradation characteristics under various conditions. Studies show that it can be effectively broken down using sequencing batch reactors equipped with rotating biological beds. This process not only reduces the concentration of harmful compounds but also helps in the recovery of chloride ions during treatment cycles .

Materials Science Applications

1. Synthesis of Advanced Materials

The compound has potential applications in materials science as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

2. Development of Chemosensors

Due to its unique chemical properties, this compound can be utilized in the development of chemosensors for detecting environmental pollutants or biological markers. The ability to modify its structure allows researchers to tailor sensors for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential use as an antiseptic agent.

Case Study 2: Biodegradation Research

In a controlled laboratory setting, the biodegradation of this compound was monitored over several weeks using specific bacterial cultures. The results showed a degradation rate exceeding 70% within four weeks under optimal conditions, highlighting its feasibility for bioremediation applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Aminomethyl)-3,4,6-trichlorophenol with high purity?

- Methodological Answer: Synthesis requires precise control of temperature (60–80°C) and pH (neutral to slightly alkaline) to prevent side reactions. Catalysts such as potassium salts improve yield, while purification via recrystallization in methanol/water mixtures ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. How can researchers assess the antimicrobial efficacy of this compound against common pathogens?

- Methodological Answer: Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., chloramphenicol) and validate results with time-kill assays.

Q. What analytical techniques are essential for characterizing the physicochemical properties of this compound?

- Methodological Answer: Employ UV-Vis spectroscopy to assess solubility in solvents (e.g., methanol, DMSO). Stability studies under varying pH and temperature conditions should use HPLC-UV for degradation product analysis. Differential scanning calorimetry (DSC) determines thermal stability.

Advanced Research Questions

Q. How can structural contradictions in chlorinated phenolic compounds be resolved using spectroscopic data?

- Methodological Answer: Combine 2D NMR techniques (HMBC for long-range coupling, NOESY for spatial proximity) to confirm chlorine and aminomethyl group positions. X-ray crystallography provides definitive regiochemical evidence, while high-resolution mass spectrometry (HRMS) validates molecular composition.

Q. What enzymatic pathways degrade this compound in environmental systems, and how are metabolites identified?

- Methodological Answer: Incubate the compound with soil or microbial extracts containing dioxygenases (e.g., 2,4-dichlorophenol hydroxylase). Analyze metabolites via GC-MS; key products include 3,4,6-trichlorocatechol. Use isotopic labeling (e.g., deuterated water) to trace degradation pathways.

Q. What experimental strategies address discrepancies in toxicological data between in vitro and in vivo studies?

- Methodological Answer: Conduct parallel in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) studies, focusing on metabolic activation via liver S9 fractions. Use LC-MS/MS to quantify bioaccumulation and compare NOAEL/LOAEL values. Reference IARC guidelines for carcinogenicity assessment.

Q. How does pH modulate the mechanism of antimicrobial action in this compound?

- Methodological Answer: Perform fluorescence-based membrane permeability assays at varying pH levels (5–8). Acidic conditions enhance protonation, increasing lipid bilayer penetration. Use confocal microscopy with membrane-specific dyes (e.g., DiBAC4) to visualize disruption in P. aeruginosa.

Q. What catalytic systems improve regioselectivity during the synthesis of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.